molecular formula C17H14N2O5S B14155570 (3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate CAS No. 862116-95-8

(3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate

Cat. No.: B14155570
CAS No.: 862116-95-8
M. Wt: 358.4 g/mol
InChI Key: WTZRAYNBNGWAQA-UHFFFAOYSA-N
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Description

(3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate typically involves multi-step reactions. One common approach is the condensation of quinoxaline derivatives with thiophene carboxylates under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve green chemistry approaches to minimize environmental impact. Techniques such as microwave-induced synthesis and the use of deep eutectic solvents (DES) have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl iodides for alkylation, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The compound’s effects are often mediated through oxidative stress and the inhibition of key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate apart is its unique combination of a quinoxaline core with a thiophene carboxylate moiety. This structural arrangement imparts distinct chemical properties and enhances its potential for diverse applications .

Properties

CAS No.

862116-95-8

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate

InChI

InChI=1S/C17H14N2O5S/c1-10(20)16-13(9-24-17(21)15-4-3-7-25-15)18-12-6-5-11(23-2)8-14(12)19(16)22/h3-8H,9H2,1-2H3

InChI Key

WTZRAYNBNGWAQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CS3)[O-]

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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